molecular formula C18H18N2O2 B13994547 2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione CAS No. 2498-01-3

2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione

Cat. No.: B13994547
CAS No.: 2498-01-3
M. Wt: 294.3 g/mol
InChI Key: XBEAZSQTBZLQKG-UHFFFAOYSA-N
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Description

2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate amine. One common method is the reaction of phthalic anhydride with N-ethyl-3-methylaniline under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as toluene or xylene, and the mixture is heated to reflux for several hours. After completion, the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted isoindole-1,3-dione compounds .

Scientific Research Applications

2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activity and is studied for its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of dyes, pigments, and polymer additives

Mechanism of Action

The mechanism of action of 2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. It can also interact with DNA and proteins, affecting cellular processes and exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione is unique due to the presence of both the N-ethyl and 3-methyl groups on the aniline moiety. This structural feature enhances its biological activity and makes it a valuable compound for various applications .

Properties

CAS No.

2498-01-3

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C18H18N2O2/c1-3-19(14-8-6-7-13(2)11-14)12-20-17(21)15-9-4-5-10-16(15)18(20)22/h4-11H,3,12H2,1-2H3

InChI Key

XBEAZSQTBZLQKG-UHFFFAOYSA-N

Canonical SMILES

CCN(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC(=C3)C

Origin of Product

United States

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